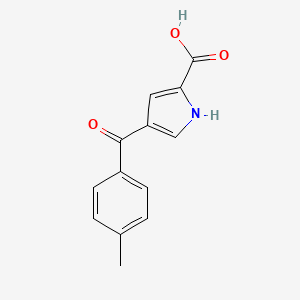

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is explored in various synthesis methods. One such method involves the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which demonstrates the reactivity of both diazo compounds and carbenes to give pyrrole-containing products under photolysis (Galenko et al., 2019).

Chemical Transformations

Reactions involving this compound derivatives are employed in the preparation of various compounds. For instance, 4,5-Dibenzoyl-1H-pyrrole-2,3-diones react with specific compounds to form derivatives like methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, indicating a unique reaction scheme (Antonov et al., 2021).

Material Science Applications

In the field of material science, pyrrole carboxylic acid derivatives, including variants of this compound, have been utilized in the creation of organic-inorganic hybrid materials. These materials, such as layered double hydroxides (LDHs), exhibit interesting properties suitable for various applications (Tronto et al., 2008).

Electropolymerization Studies

The derivatives of this compound also find applications in electropolymerization processes. For example, the study of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole showcases its efficiency in electropolymerization, leading to the formation of polymer films stable to repetitive cycling (Lengkeek et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, the derivatives of this compound are synthesized and evaluated for their potential pharmacological activities. While this often involves investigating their analgesic and antiinflammatory activities, the specific details related to drug use and side effects are excluded as per the request (Muchowski et al., 1985).

Organic Chemistry Research

In organic chemistry, various methods for the transformation of related compounds into this compound derivatives are researched. This includes studies on the transformation of isoxazoles into pyrrole derivatives under specific catalytic conditions (Galenko et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .

Mode of Action

It’s known that similar compounds catalyze the nadh-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the fas-ii pathway .

Biochemical Pathways

It’s known that similar compounds affect the fatty acid elongation cycle of the fas-ii pathway . This pathway is crucial for the synthesis of long-chain fatty acids.

Result of Action

It’s known that similar compounds play a role in the synthesis of long-chain fatty acids .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)12(15)10-6-11(13(16)17)14-7-10/h2-7,14H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYIMZHXXGPZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid](/img/structure/B2610287.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)

![Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2610296.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)

![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)